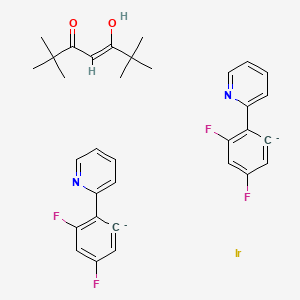
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound. It is known for its unique properties and applications in various fields, including organic light-emitting diodes (OLEDs) and catalysis. The compound is characterized by the presence of iridium, a transition metal, which imparts unique photophysical and chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one . The reaction is carried out under inert conditions, often using nitrogen or argon atmospheres to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The compound is typically produced in powder form and stored under inert conditions to maintain its stability .
化学反応の分析
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state complexes .
科学的研究の応用
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.
Industry: Widely used in the production of OLEDs for display and lighting applications.
作用機序
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of excited states that can transfer energy to other molecules. This property is particularly useful in OLEDs, where the compound acts as a phosphorescent emitter. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
類似化合物との比較
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium(III): Known for its use in OLEDs but lacks the fluorine atoms that enhance the photophysical properties of the target compound.
Cyclometalated iridium complexes: These compounds also exhibit luminescent properties but may differ in their emission wavelengths and stability.
The uniqueness of This compound lies in its specific ligand structure, which imparts distinct photophysical and chemical properties, making it highly suitable for advanced applications in OLEDs and catalysis .
生物活性
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one; iridium is a complex organometallic compound that has garnered interest in various fields such as catalysis, photochemistry, and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a coordination of iridium(III) with ligands that include a pyridine derivative and a hydroxy-substituted ketone. The molecular formula is C33H32F4IrN2O2 with a molecular weight of approximately 756.8 g/mol. The unique arrangement of functional groups contributes to its reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C33H32F4IrN2O2 |
| Molecular Weight | 756.8 g/mol |
| IUPAC Name | 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
| InChI | InChI=1S/2C11H6F2N.C11H20O2.Ir/c212-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h21-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7- |
The biological activity of this compound is primarily attributed to the iridium center's ability to undergo photoexcitation. Upon excitation, it generates reactive oxygen species (ROS), which can interact with cellular components leading to cell death. This mechanism is particularly relevant in cancer therapy where ROS can induce apoptosis in malignant cells.
Key Mechanistic Insights:
- Photoexcitation : The iridium complex can absorb light and enter an excited state.
- ROS Generation : The excited state facilitates the production of ROS which can damage cellular components.
- Cell Death Induction : The accumulation of ROS leads to apoptosis or necrosis in targeted cells.
Biological Activity
Recent studies have explored the compound's potential in various biological applications:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through its ability to generate ROS and induce oxidative stress in cancer cells. For instance:
- Study Findings : In vitro assays demonstrated that treatment with the iridium complex resulted in a marked decrease in cell viability in several cancer cell lines due to ROS-mediated apoptosis .
Antifungal Properties
The compound has also been investigated for its antifungal activity against dermatophytes:
- Mechanism : Similar to its anticancer effects, the generation of ROS plays a crucial role in inhibiting fungal growth by damaging cell membranes and essential biomolecules .
Case Studies
Several case studies highlight the diverse applications of this compound:
-
Cancer Treatment :
- A study conducted on various cancer cell lines showed that the iridium complex effectively reduced cell proliferation at micromolar concentrations.
- The mechanism involved both direct cytotoxicity and modulation of signaling pathways related to apoptosis.
- Antifungal Efficacy :
特性
分子式 |
C33H32F4IrN2O2-2 |
|---|---|
分子量 |
756.8 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
InChI |
InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |
InChIキー |
PYXVTIFTFZWJMC-JKSWPDJKSA-N |
異性体SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















